molecular formula C9H14N2O B13601198 1-Amino-2-(4-methylpyridin-3-yl)propan-2-ol

1-Amino-2-(4-methylpyridin-3-yl)propan-2-ol

Cat. No.: B13601198
M. Wt: 166.22 g/mol
InChI Key: DSBIVWJVNIONHJ-UHFFFAOYSA-N
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Description

1-Amino-2-(4-methylpyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C9H14N2O. This compound is characterized by the presence of an amino group, a pyridine ring substituted with a methyl group, and a hydroxyl group on a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(4-methylpyridin-3-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and 2-bromo-1-propanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the alcohol group, followed by nucleophilic substitution with the amino group.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(4-methylpyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-Amino-2-(4-methylpyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-methylpyridin-3-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

    1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol: Similar structure but with a piperidine ring instead of a pyridine ring.

    1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol: Contains a piperazine ring, offering different chemical properties and biological activities.

Uniqueness: 1-Amino-2-(4-methylpyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-amino-2-(4-methylpyridin-3-yl)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-7-3-4-11-5-8(7)9(2,12)6-10/h3-5,12H,6,10H2,1-2H3

InChI Key

DSBIVWJVNIONHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C)(CN)O

Origin of Product

United States

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